Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate

Description

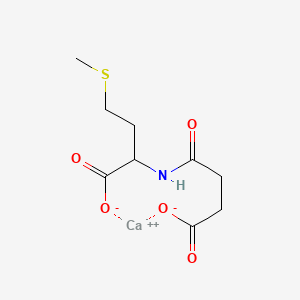

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate (CAS: 93805-87-9) is a calcium salt derivative of methionine, an essential sulfur-containing amino acid. These derivatives are characterized by modified side chains that enhance solubility, stability, or bioavailability for pharmaceutical or industrial applications .

Properties

CAS No. |

93805-87-9 |

|---|---|

Molecular Formula |

C9H13CaNO5S |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

calcium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H15NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |

InChI Key |

PTINZVAKLQSFJY-UHFFFAOYSA-L |

Canonical SMILES |

CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate typically involves the reaction of calcium salts with N-(3-carboxylato-1-oxopropyl)-DL-methionate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Nutritional Applications

1. Animal Feed Supplementation

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate serves as a source of methionine, an essential amino acid crucial for protein synthesis. It is particularly beneficial in the diets of monogastric animals and ruminants. Studies have demonstrated that supplementation with this compound can improve growth rates and feed efficiency in livestock and poultry.

2. Aquaculture

Recent research highlights the effectiveness of this compound in aquaculture, particularly with juvenile Pacific white shrimp (Litopenaeus vannamei). An 8-week feeding trial indicated that both L-methionine and methionine hydroxy analogue calcium supplements significantly improved growth performance and enhanced the shrimp's antioxidative capacity and immunity compared to control diets .

Comparative Studies

A comparative study evaluated the effects of crystalline L-methionine versus methionine hydroxy analogue calcium supplementation on growth performance and health parameters in shrimp. Results indicated that both forms effectively improved protein synthesis and reduced hepatopancreatic damage, with specific benefits attributed to each form .

| Parameter | L-Methionine | Methionine Hydroxy Analogue Calcium |

|---|---|---|

| Growth Performance | Significant improvement | Significant improvement |

| Antioxidative Capacity | Enhanced | Elevated reduced glutathione levels |

| Hepatopancreas Morphology | Alleviated damage | Alleviated damage |

| mRNA Expression (target of rapamycin) | Upregulated | Upregulated |

Mechanism of Action

The mechanism of action of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical attributes of calcium methionate derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Key Structural Features |

|---|---|---|---|---|---|

| Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate | 93805-87-9 | Not specified | Not available | Not available | Propyl chain with carboxyl and oxo groups |

| Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate | 93805-85-7 | C₉H₁₁CaNO₅S | 285.33 | White powder | Allyl chain with Z-configuration double bond |

| Calcium N-(hydroxymethyl)-DL-methionate | 52886-07-4 | Ca(C₆H₁₂NO₃S)₂ | ~406.5 | Not specified | Hydroxymethyl substituent on methionine |

| Calcium DL-methionate (1:2) | 93805-84-6 | Ca(C₅H₁₀NO₂S)₂ | ~356.4 | Not specified | Basic calcium salt of methionine (no substituents) |

Key Observations:

- Steric and Electronic Effects : The (Z)-oxoallyl variant (93805-85-7) contains a conjugated double bond, which may influence reactivity and interaction with biological targets .

- Functional Groups : The hydroxymethyl derivative (52886-07-4) enhances hydrophilicity, making it suitable for animal feed applications .

- Molecular Weight : The (Z)-oxoallyl compound has a lower molecular weight (285.33 g/mol) compared to the hydroxymethyl variant (~406.5 g/mol), reflecting differences in side-chain complexity .

Biological Activity

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical formula: . It features a calcium ion coordinated with a methionine derivative that includes a carboxylate group, which is crucial for its biological interactions. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of DL-methionine with appropriate carboxylic acid derivatives under controlled conditions. The process may include:

- Formation of the carboxylate : Reacting methionine with an acylating agent.

- Calcium coordination : Introducing calcium ions to form the final complex.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U87 | 12.02 | Moderate cytotoxicity |

| U251 | 6.36 | High cytotoxicity |

| HeLa | Not significant | Selective activity |

| A549 | Not significant | Selective activity |

These findings suggest that the compound selectively targets certain tumor types, indicating potential for development as an anticancer agent .

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The compound interacts with lipid membranes, leading to disruption and increased permeability, which is critical for inducing apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may stimulate ROS production, contributing to oxidative stress and subsequent cell death in malignant cells .

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Study on Glioma Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in glioma cell lines, emphasizing its potential as a lead compound for glioma therapy .

- In Vivo Efficacy : Animal studies showed that administration of the compound led to reduced tumor growth rates compared to control groups, supporting its efficacy in a biological context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.